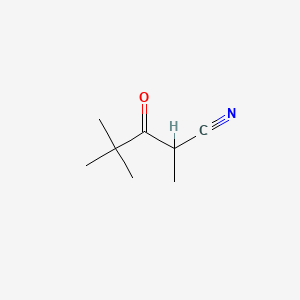

2,4,4-Trimethyl-3-oxopentanenitrile

Vue d'ensemble

Description

2,4,4-Trimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C8H13NO. . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-3-oxopentanenitrile typically involves the reaction of isobutyronitrile with acetone in the presence of a base. The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,4,4-Trimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2,4,4-Trimethyl-3-oxopentanenitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers

Mécanisme D'action

The mechanism of action of 2,4,4-Trimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The nitrile and ketone functional groups play a crucial role in its reactivity and interaction with biological molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,4-Trimethyl-3-oxopentanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

2,4,4-Trimethyl-3-hydroxy-pentanenitrile: Similar structure but with a hydroxyl group instead of a ketone group.

2,4,4-Trimethyl-3-aminopentanenitrile: Similar structure but with an amino group instead of a ketone group.

Uniqueness

2,4,4-Trimethyl-3-oxopentanenitrile is unique due to its combination of nitrile and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in organic chemistry .

Activité Biologique

2,4,4-Trimethyl-3-oxopentanenitrile (CAS No. 29509-04-4) is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a nitrile functional group attached to a ketone structure. Its molecular formula is C₇H₁₃N₁O, and it possesses a unique arrangement of methyl groups that may influence its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inflammation Modulation : Research indicates that this compound may interact with the NLRP3 inflammasome pathway. The NLRP3 inflammasome plays a critical role in innate immunity and inflammation, and compounds that modulate this pathway could have therapeutic potential in treating inflammatory diseases such as type 2 diabetes and atherosclerosis .

- Enzyme Interaction : The compound has shown interactions with cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to the formation of reactive metabolites that may participate in various biochemical pathways .

- Cellular Effects : In vitro studies have demonstrated that this compound influences cell signaling pathways related to oxidative stress and mitochondrial function. These effects suggest a potential role in cellular protection mechanisms against oxidative damage .

Biochemical Pathways

The compound's involvement in metabolic pathways primarily revolves around its interaction with cytochrome P450 enzymes. This interaction facilitates the oxidation of the compound, leading to the generation of metabolites that can exert further biological effects .

Research Findings

Several studies have investigated the biological activity of this compound:

- Case Study 1 : A study explored its effects on inflammation by assessing its ability to inhibit the activation of the NLRP3 inflammasome in macrophage cell lines. Results indicated a significant reduction in IL-1β secretion upon treatment with this compound, suggesting its potential as an anti-inflammatory agent .

- Case Study 2 : Another investigation focused on the compound's cytotoxic effects on cancer cell lines. The results showed that at certain concentrations, it inhibited cell proliferation significantly, indicating potential anticancer properties .

Data Tables

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Inhibition of NLRP3 Inflammasome | Modulation of inflammatory pathways | Reduced IL-1β secretion |

| Interaction with Cytochrome P450 | Metabolism and detoxification | Formation of reactive metabolites |

| Cytotoxicity in Cancer Cells | Induction of apoptosis | Decreased cell viability |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,4-trimethyl-3-oxopentanenitrile, and what reaction conditions optimize yield?

The synthesis typically involves a multi-step approach starting from readily available precursors. For example, a ketonitrile intermediate may be generated via condensation of a substituted acetonitrile with a ketone under basic conditions. Subsequent alkylation or Michael addition steps can introduce the trimethyl groups. Optimization often requires controlled temperature (e.g., 0–25°C), inert atmospheres (N₂/Ar), and catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance regioselectivity. Purification via column chromatography or recrystallization improves yield (>70% reported in analogous systems) .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the nitrile (δ ~110–120 ppm in ¹³C), ketone (δ ~200–210 ppm), and methyl groups (δ ~1.0–1.5 ppm in ¹H).

- IR Spectroscopy : Strong absorbance bands for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups.

- X-ray Crystallography : Resolves steric effects of the 2,4,4-trimethyl substituents and confirms the Z/E configuration of the oxopentanenitrile backbone .

Q. How does the compound’s stability vary under different experimental conditions?

The nitrile and ketone groups are sensitive to hydrolysis under acidic/basic conditions. Storage at –20°C in anhydrous solvents (e.g., THF, DCM) is recommended. Thermal stability tests (TGA/DSC) show decomposition above 150°C, necessitating low-temperature reactions (<80°C) to prevent degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point, solubility)?

Cross-validation using authoritative databases like NIST Standard Reference Data is critical. For instance, discrepancies in melting points may arise from polymorphic forms or impurities. Recrystallization in polar aprotic solvents (e.g., acetonitrile) followed by HPLC purity analysis (>95%) ensures consistency. Solubility profiles should be confirmed via shake-flask methods in buffered aqueous-organic systems .

Q. How do electronic effects of the 2,4,4-trimethyl substituents influence reactivity in nucleophilic additions?

Steric hindrance from the geminal dimethyl groups at C4 restricts nucleophilic attack at the ketone, favoring alternative pathways such as conjugate additions to the α,β-unsaturated system. Computational modeling (DFT) predicts higher activation energy for direct ketone reduction compared to nitrile hydrogenation, aligning with experimental observations using NaBH₄/CeCl₃ .

Q. What role does this compound play in multi-step synthesis of heterocyclic compounds?

The compound serves as a precursor for pyrazole and pyrrole derivatives via cyclocondensation with hydrazines or amines. For example, reaction with phenylhydrazine under acidic conditions yields a tricyclic pyrazolone scaffold, validated by LC-MS and 2D NMR. Optimized molar ratios (1:1.2 nitrile:hydrazine) and reflux in ethanol maximize ring closure efficiency .

Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this nitrile?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to identify favorable reaction sites. For Suzuki-Miyaura couplings, the nitrile’s electron-withdrawing effect directs palladium catalysis to the less hindered C2 position, as evidenced by comparative studies with methyl-substituted analogs .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

Variability in assay conditions (e.g., cell lines, solvent concentrations) often explains divergent results. Meta-analyses should normalize data to controls and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity). For instance, conflicting reports on antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility in culture media .

Propriétés

IUPAC Name |

2,4,4-trimethyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-6(5-9)7(10)8(2,3)4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYCNKBQLMRDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952010 | |

| Record name | 2,4,4-Trimethyl-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29509-04-4 | |

| Record name | 2,4,4-Trimethyl-3-oxopentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29509-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4-Trimethyl-3-oxovaleronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029509044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4-Trimethyl-3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4-trimethyl-3-oxovaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.